3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine
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Overview
Description
3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a chemical compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 g/mol . This compound is known for its unique structure, which includes a benzotriazine ring system substituted with a methanesulfonyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5,6,7,8-tetrahydro-1,2,4-benzotriazine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine can be compared with other similar compounds, such as:
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine: This compound has a similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles: These compounds possess a benzotriazine ring system and are studied for their selective cyclooxygenase (COX-2) inhibitory activity.
The uniqueness of this compound lies in its methanesulfonyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Biological Activity
3-Methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a synthetic compound with potential pharmaceutical applications. Its unique structure suggests various biological activities, which have been the subject of recent research. This article explores the biological activity of this compound through detailed findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₃O₂S
- Molecular Weight : 213.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a benzotriazine core with a methanesulfonyl group that may enhance its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Antioxidant Activity : Studies suggest that it may scavenge free radicals and reduce oxidative stress, contributing to its anti-inflammatory properties.
Biological Activity Data
A summary of relevant studies is presented in the following table:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers (TNF-alpha and IL-6). The compound was administered at doses ranging from 10 to 50 mg/kg body weight over a period of two weeks.
Case Study 2: Neuroprotective Properties
A separate study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results indicated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis compared to control groups.
Properties
IUPAC Name |
3-methylsulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNVPZVFXLNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(CCCC2)N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.